(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex chemical reactions, often aiming at targeting specific receptors in the brain. For example, CP-810,123, a compound with a somewhat similar structure, was synthesized for its potential in treating cognitive disorders in schizophrenia and Alzheimer's disease through its action as an alpha 7 nicotinic acetylcholine receptor agonist. This process highlights the intricate methods required to produce these compounds, focusing on achieving high selectivity and potency, as well as favorable pharmacokinetic properties (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by their complex bicyclic or tricyclic frameworks, incorporating multiple functional groups that contribute to their activity and selectivity. Structural analysis, often through X-ray crystallography or NMR spectroscopy, is crucial for understanding the conformation and reactivity of these molecules. For instance, studies on similar diazabicyclo compounds reveal their conformational preferences and the impact of substituents on their structure (Weber et al., 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, the synthesis of benzoxazole derivatives and their subsequent reactions highlight the versatility and reactivity of the core structure, enabling the derivation of compounds with targeted biological activities. The ability to undergo specific reactions, such as cycloadditions, rearrangements, and substitutions, is pivotal for the development of new compounds with enhanced properties (Shaabani et al., 2009).
properties
IUPAC Name |
(1S,5R)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-5-8-19-18(10-14)23-21(27-19)24-11-15-6-7-17(13-24)25(20(15)26)12-16-4-2-3-9-22-16/h2-5,8-10,15,17H,6-7,11-13H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPYPPQJLHLEO-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CC4CCC(C3)N(C4=O)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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